

In Vitro Characterization of a Novel CK2 Inhibitor: CK2-IN-13

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Compound of Interest

Compound Name: CK2-IN-13

Cat. No.: B15543648

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Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, particularly cancer.[1][2][3] This has led to the development of numerous small molecule inhibitors targeting CK2. This document provides a comprehensive in vitro characterization of **CK2-IN-13**, a novel and potent CK2 inhibitor. The following sections detail its inhibitory potency, kinase selectivity, and effects on cancer cell proliferation. Detailed experimental protocols and illustrative diagrams of the relevant signaling pathways and workflows are provided to enable replication and further investigation by the scientific community.

Biochemical Potency of CK2-IN-13

The inhibitory activity of **CK2-IN-13** against the human CK2 α catalytic subunit and the CK2 $\alpha_2\beta_2$ holoenzyme was determined using a luminescent kinase assay. The half-maximal inhibitory concentration (IC₅₀) values demonstrate that **CK2-IN-13** is a highly potent inhibitor of CK2.

Enzyme	CK2-IN-13 IC ₅₀ (nM)
CK2 α	5
CK2 $\alpha_2\beta_2$ Holoenzyme	4

Table 1: Biochemical Potency of **CK2-IN-13** against CK2 α and the CK2 Holoenzyme.

Kinase Selectivity Profile

To assess the specificity of **CK2-IN-13**, its activity was evaluated against a panel of over 300 human kinases at a concentration of 1 μ M. The results indicate that **CK2-IN-13** is a highly selective inhibitor of CK2, with minimal off-target activity. A selection of kinases with the highest observed inhibition is presented below.

Kinase	% Inhibition at 1 μ M CK2-IN-13	IC ₅₀ (μ M)
CK2 α	98	0.005
PIM1	65	0.8
DYRK1A	55	1.2
HIPK2	48	> 5
GSK-3 β	30	> 10
CDK2	15	> 10

Table 2: Kinase Selectivity of **CK2-IN-13**. A screen against a broad panel of kinases demonstrates high selectivity for CK2.

Cellular Activity

The anti-proliferative effects of **CK2-IN-13** were assessed in a panel of human cancer cell lines. Cells were treated with increasing concentrations of the inhibitor for 72 hours, and cell viability was measured. **CK2-IN-13** demonstrated potent anti-proliferative activity in multiple cancer cell lines.

Cell Line	Cancer Type	CK2-IN-13 GI ₅₀ (μM)
HCT116	Colon Carcinoma	0.5
PC-3	Prostate Carcinoma	0.8
A549	Lung Carcinoma	1.2
MCF-7	Breast Adenocarcinoma	1.5

Table 3: Anti-proliferative Activity of **CK2-IN-13** in Human Cancer Cell Lines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- **Reaction Setup:** A kinase reaction mixture is prepared containing the CK2 enzyme, a specific substrate peptide (e.g., RRRDDDSDDD), ATP, and varying concentrations of **CK2-IN-13** in a kinase assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).^[4]
- **Incubation:** The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).^[4]
- **ADP Detection:** After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Luminescence Generation:** Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
- **Data Analysis:** The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.^[4] IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

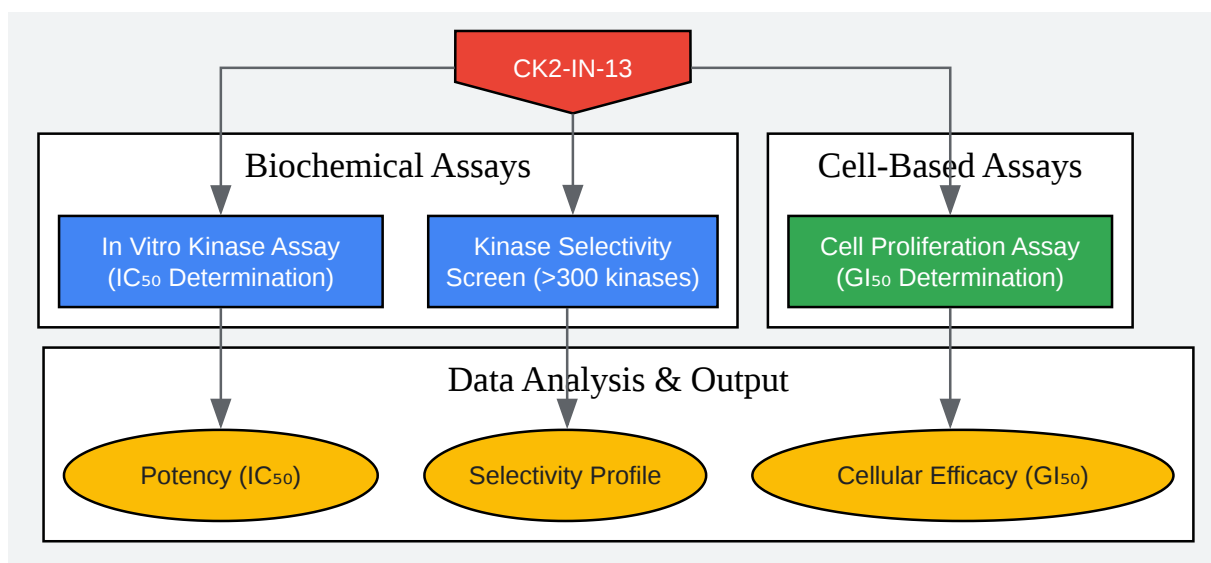
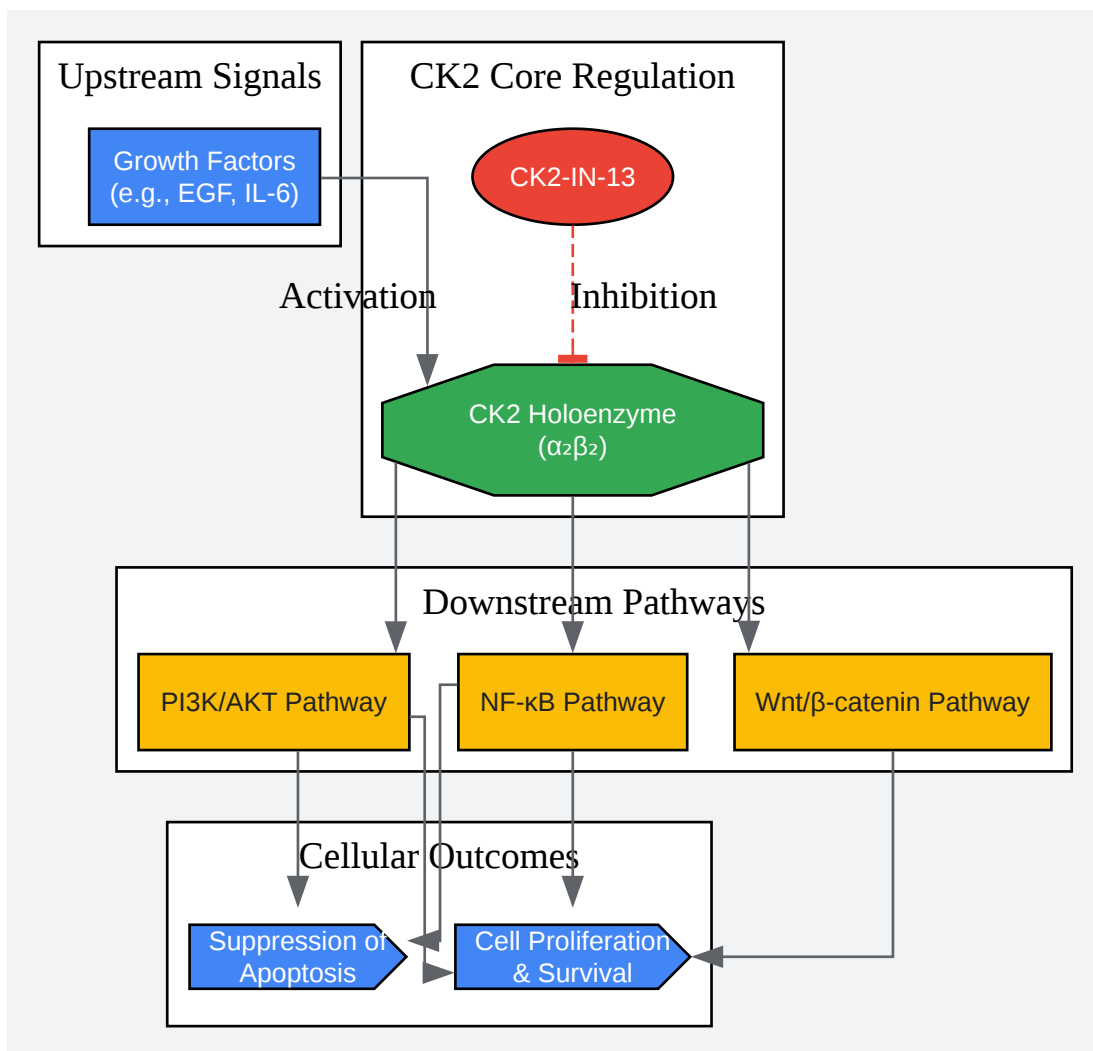
Kinase Selectivity Profiling

Kinase selectivity was assessed using a commercial service (e.g., Eurofins DiscoverX, Ambit/DiscoverX). **CK2-IN-13** was tested at a fixed concentration (e.g., 1 μ M) against a large panel of purified human kinases. The percentage of inhibition for each kinase was determined relative to a DMSO control. For kinases showing significant inhibition (e.g., >50%), full IC₅₀ curves were subsequently generated.[\[1\]](#)[\[5\]](#)

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

- **Cell Plating:** Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **CK2-IN-13** or DMSO as a vehicle control.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Lysis and Luminescence Measurement:** After the incubation period, CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
- **Data Analysis:** Luminescence is measured using a microplate reader. The growth inhibition (GI₅₀) values are determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations



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